2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide
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Overview
Description
2-(4-AMINO-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a triazole and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-AMINO-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be synthesized through cyclization reactions.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via condensation reactions with appropriate thioamide or thioester precursors.
Final Coupling: The final step involves coupling the triazole and thiazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with triazole and thiazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(4-AMINO-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole and thiazole rings could play a crucial role in binding to the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-AMINO-5-MERCAPTO-4H-1,2,4-TRIAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
- 2-(4-AMINO-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-(4-AMINO-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern and the presence of both triazole and thiazole rings, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H8N6OS2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(4-amino-5-sulfanylidene-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N6OS2/c8-12-4-10-13(7(12)15)3-5(14)11-6-9-1-2-16-6/h1-2,4H,3,8H2,(H,9,11,14) |
InChI Key |
HAVXDSQAFOCISV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CN2C(=S)N(C=N2)N |
Origin of Product |
United States |
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